Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-
Brand Name: Vulcanchem
CAS No.: 80706-59-8
VCID: VC18491856
InChI: InChI=1S/C6H8O2/c1-4(7)5-6(8-5)2-3-6/h5H,2-3H2,1H3
SMILES:
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol

Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-

CAS No.: 80706-59-8

Cat. No.: VC18491856

Molecular Formula: C6H8O2

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- - 80706-59-8

Specification

CAS No. 80706-59-8
Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
IUPAC Name 1-(1-oxaspiro[2.2]pentan-2-yl)ethanone
Standard InChI InChI=1S/C6H8O2/c1-4(7)5-6(8-5)2-3-6/h5H,2-3H2,1H3
Standard InChI Key WXHPDUCEGKOFRN-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1C2(O1)CC2

Introduction

Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)-, with the CAS number 80706-59-8, is a unique organic compound featuring a spirocyclic structure. This compound is classified as a ketone due to the presence of a carbonyl group (C=O) in its molecular structure. The molecular formula of this compound is C₆H₈O₂, and its molecular weight is approximately 112.13 g/mol .

Synthesis Methods

The synthesis of Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- typically involves the formation of spirocyclic structures through reactions between cyclic ethers or diols and ketones or aldehydes under acidic or basic conditions. These conditions facilitate cyclization and the formation of the spiro compound.

Applications

This compound is primarily used in the fragrance and flavor industries due to its unique odor profile, which is derived from its spirocyclic structure. It serves as a key component in various perfume formulations and flavoring agents, contributing to complex scent profiles that enhance consumer products.

Research Findings

Research on Ethanone, 1-(1-oxaspiro[2.2]pent-2-yl)- has been documented in several scientific publications, including studies by Lechevallier, Huet, and Conia, which focus on the synthesis and structural aspects of spirocyclic compounds . These studies highlight the importance of understanding the chemical properties and synthesis pathways of such compounds for their potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator